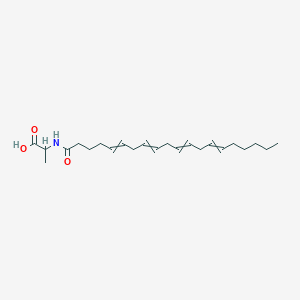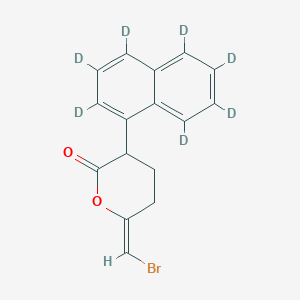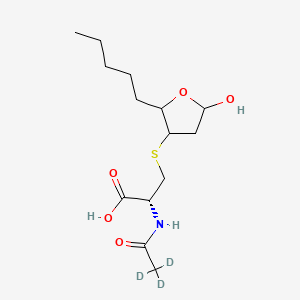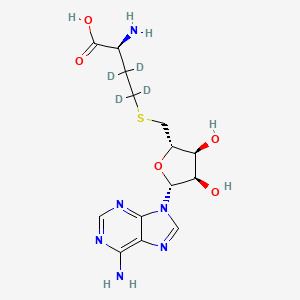
Progesterone 3-PEG11-biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Progesterone 3-PEG11-biotin is a compound that combines progesterone, a key steroid hormone, with biotin through a polyethylene glycol (PEG) linker. This compound is primarily used as an affinity probe, allowing progesterone to be detected or immobilized using the biotin ligand. The PEG11 moiety serves to separate the biotin linker from progesterone with a hydrophilic spacer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Progesterone 3-PEG11-biotin involves the conjugation of progesterone with biotin through a PEG linker. The process typically includes the following steps:
Activation of Progesterone: Progesterone is activated by converting it into a reactive intermediate, such as a succinimidyl ester.
PEG Linker Attachment: The activated progesterone is then reacted with a PEG linker, forming a stable bond.
Biotin Conjugation: Finally, biotin is attached to the PEG linker, completing the synthesis of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically formulated as a solution in ethanol for ease of use .
Análisis De Reacciones Químicas
Types of Reactions
Progesterone 3-PEG11-biotin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The PEG linker and biotin moiety can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Aplicaciones Científicas De Investigación
Progesterone 3-PEG11-biotin has a wide range of scientific research applications, including:
Chemistry: Used as an affinity probe to study the binding interactions of progesterone with various receptors.
Biology: Employed in the detection and immobilization of progesterone in biological samples.
Medicine: Investigated for its potential therapeutic applications in reproductive health and hormone replacement therapy.
Industry: Utilized in the development of diagnostic assays and research tools .
Mecanismo De Acción
The mechanism of action of Progesterone 3-PEG11-biotin involves its binding to specific progesterone receptors in target tissues. The biotin moiety allows for the detection and immobilization of the compound, facilitating various biochemical assays. The PEG linker ensures that the biotin and progesterone components remain separated, maintaining the functionality of both .
Comparación Con Compuestos Similares
Similar Compounds
Progesterone 3-PEG4-biotin: Similar to Progesterone 3-PEG11-biotin but with a shorter PEG linker.
Estradiol 3-PEG11-biotin: Combines estradiol with biotin through a PEG11 linker.
Testosterone 3-PEG11-biotin: Combines testosterone with biotin through a PEG11 linker
Uniqueness
This compound is unique due to its specific combination of progesterone, PEG11 linker, and biotin. This configuration provides a hydrophilic spacer that enhances the solubility, stability, and versatility of the compound, making it particularly useful in various scientific research applications .
Propiedades
Fórmula molecular |
C57H97N5O16S |
|---|---|
Peso molecular |
1140.5 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C57H97N5O16S/c1-43(63)44-38-49-47-9-8-45-39-46(10-13-57(45,3)48(47)11-12-56(49,2)40-44)62-78-41-53(65)59-15-17-68-19-21-70-23-25-72-27-29-74-31-33-76-35-37-77-36-34-75-32-30-73-28-26-71-24-22-69-20-18-67-16-14-58-52(64)7-5-4-6-51-54-50(42-79-51)60-55(66)61-54/h39,44,47-51,54H,4-38,40-42H2,1-3H3,(H,58,64)(H,59,65)(H2,60,61,66) |
Clave InChI |
BRLBCZMGHNVNFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC2C3CCC4=CC(=NOCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CCC4(C3CCC2(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




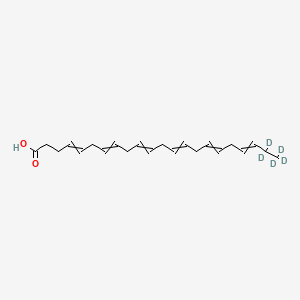
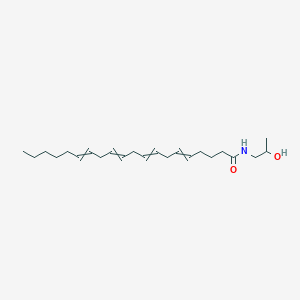
![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)

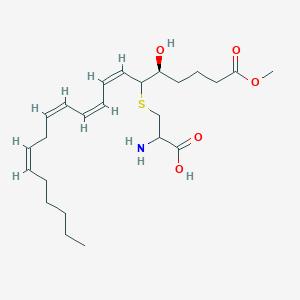
![(5Z,8E,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide](/img/structure/B10767473.png)
